molecular formula C22H31N3O13 B3028014 N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1456553-26-6

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B3028014
CAS No.: 1456553-26-6
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-UHFFFAOYSA-N
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Description

“N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic compound that features multiple functional groups, including acetamido, hydroxy, hydroxymethyl, and nitrophenoxy groups

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Study of reaction mechanisms: Helps in understanding the reaction pathways and mechanisms of complex organic reactions.

Biology

    Enzyme interactions: Studied for its interactions with enzymes and potential as an enzyme inhibitor.

    Cell signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug development: Explored for its potential as a lead compound in drug development for various diseases.

    Antimicrobial activity: Studied for its potential antimicrobial properties.

Industry

    Material science: Used in the development of new materials with specific properties.

    Biotechnology: Applied in biotechnological processes for the synthesis of complex molecules.

Mechanism of Action

Target of Action

The primary target of GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is the enzyme β-N-acetylglucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetylglucosamine-containing oligosaccharides and proteins .

Mode of Action

GlcNAc-b-1,3-GalNAc-a-PNP acts as a substrate for β-N-acetylglucosaminidase . The enzymatic action cleaves the glycosidic bond, forming 4-nitrophenolate (pNP), which can be measured at 405 nm . This interaction results in the production of N-acetylglucosamine (GlcNAc), a fundamental amino sugar moiety .

Biochemical Pathways

GlcNAc-b-1,3-GalNAc-a-PNP is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-GlcNAc (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT or C2GnT) is suggested to critically regulate the expression levels of antigenic determinant CD15s .

Pharmacokinetics

It’s known that the compound is an analogue of p-nitrophenyl t-antigen . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The action of GlcNAc-b-1,3-GalNAc-a-PNP results in the production of GlcNAc . GlcNAc has been widely used in the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics . It also plays an important role in the dynamic balance of cellular O-linked GlcNAc levels, catabolism of ganglioside storage in Tay–Sachs disease, and bacterial cell wall recycling and flagellar assembly .

Action Environment

The glycosylation of IgG, which is influenced by GlcNAc, is affected by environmental factors, genetic traits, and inflammatory contexts These factors can influence the action, efficacy, and stability of GlcNAc-b-1,3-GalNAc-a-PNP

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step might involve nucleophilic substitution reactions where a nitrophenol derivative reacts with a suitable leaving group on the oxane ring.

    Acetamido group addition: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

    Hydroxylation and hydroxymethylation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(phenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
  • N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

The presence of the nitrophenoxy group in “N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and interactions with molecular targets.

Properties

IUPAC Name

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAUFSCNOLKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405129
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-64-3
Record name GlcNAc-b-1,3-GalNAc-a-PNP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 3
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 4
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 5
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

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